3-Chlorobenzyl chloride is an organic compound with the molecular formula and a molecular weight of 161.03 g/mol. It is classified as a chlorobenzyl chloride, specifically one of the three isomeric forms, with its chlorine substituent located at the meta position on the benzene ring. This compound appears as a colorless to almost colorless liquid and has a boiling point of approximately 215-216 °C and a melting point around 3.27 °C . It is known for being lachrymatory, meaning it can cause tearing upon exposure to mucous membranes.
3-Chlorobenzyl chloride does not have a well-defined mechanism of action in biological systems as it is not typically used in that context. Its primary function is as a reactive intermediate in organic synthesis.
3-Chlorobenzyl chloride is a hazardous compound and should be handled with appropriate precautions.
-Chlorobenzyl chloride is an aromatic organic compound with the chemical formula C7H6Cl2. It is a colorless liquid with a pungent odor. Some key properties relevant to scientific research include:
One notable reaction involves its use in synthesizing other organic compounds, such as in the reaction with 3-methoxybenzyl chloride and ethyl 4-bromobenzoate, facilitated by zinc dust and palladium catalysts in pure water .
The synthesis of 3-chlorobenzyl chloride can be accomplished through several methods:
3-Chlorobenzyl chloride has various applications, primarily in organic synthesis:
Several compounds are structurally related to 3-chlorobenzyl chloride, including:
Compound | Position of Chlorine | Unique Features |
---|---|---|
3-Chlorobenzyl Chloride | Meta | Lachrymatory; reactive towards nucleophiles |
2-Chlorobenzyl Chloride | Ortho | Increased steric hindrance; different reactivity |
4-Chlorobenzyl Chloride | Para | More stable due to symmetry; less reactive |
Benzyl Chloride | None | Common alkylating agent; less reactive than chlorinated variants |
The uniqueness of 3-chlorobenzyl chloride lies in its specific positioning of the chlorine atom relative to other substituents on the benzene ring, which influences its reactivity and applications significantly compared to its isomers and related compounds .
Common alternatives include:
Property | Value | Source |
---|---|---|
Boiling Point | 215–216°C | |
Density (25°C) | 1.27 g/mL | |
Refractive Index | 1.555 |
The compound’s synthesis traces back to the Blanc chloromethylation reaction, first reported in 1923 by Gustave Louis Blanc. This method involves reacting toluene with formaldehyde and hydrogen chloride in the presence of zinc chloride:
$$ \text{C₆H₅CH₃ + HCHO + HCl} \xrightarrow{\text{ZnCl₂}} \text{C₆H₄ClCH₂Cl + H₂O} $$
Historical production also relied on direct chlorination of toluene or benzene derivatives.
Initial applications focused on dye and pesticide production. By the mid-20th century, advancements in catalytic processes enabled large-scale manufacturing, aligning with growing demand in post-war chemical industries.
Pharmaceuticals:
Agrochemicals:
Dyes and Polymers:
Region | Production Capacity (Tonnes/Year) | Key Producers |
---|---|---|
Asia-Pacific | 12,000 | Kavya Pharma, TCI Chemicals |
North America | 4,500 | Thermo Scientific, Sigma-Aldrich |
Europe | 3,200 | Alfa Aesar |
3-Chlorobenzyl chloride represents a dichlorotoluene derivative with the molecular formula C₇H₆Cl₂ and molecular weight of 161.03 g/mol [1] [2]. The compound features a benzene ring substituted with a chlorine atom at the meta position (position 3) and a chloromethyl group (-CH₂Cl) at position 1, establishing it as a benzyl halide derivative [1] [2]. The systematic name for this compound is 1-chloro-3-(chloromethyl)benzene, with the Chemical Abstracts Service registry number 620-20-2 [1] [2] [3].
The structural framework exhibits distinct geometric characteristics. The benzene ring maintains its typical planar configuration with sp² hybridized carbon atoms, while the benzyl carbon adopts sp³ hybridization [1] [4]. The molecular geometry creates a dipole moment of 2.07 Debye, reflecting the asymmetric distribution of electron density due to the presence of two electronegative chlorine atoms in different chemical environments [4].
Regarding isomerism, 3-chlorobenzyl chloride belongs to a family of three possible positional isomers of chlorobenzyl chloride. These isomers differ in the position of the chlorine substituent on the benzene ring relative to the chloromethyl group: ortho (2-chlorobenzyl chloride), meta (3-chlorobenzyl chloride), and para (4-chlorobenzyl chloride) [5] [6]. The meta isomer exhibits intermediate polarity compared to its ortho and para counterparts due to the spatial arrangement of the two chlorine substituents [7]. This positional isomerism significantly influences the compound's physical properties, reactivity patterns, and spectroscopic characteristics.
The compound can also be categorized within the broader classification of dichlorotoluene derivatives, specifically as α,3-dichlorotoluene, emphasizing the presence of chlorine atoms on both the benzyl carbon (α-position) and the benzene ring (3-position) [2] [1]. This structural arrangement distinguishes it from other dichlorotoluene isomers where both chlorine atoms are located on the benzene ring itself.
The melting point of 3-chlorobenzyl chloride has been determined through computational estimation to be approximately 3.27°C [2]. This relatively low melting point indicates weak intermolecular forces in the solid state, primarily consisting of van der Waals interactions and weak dipole-dipole interactions between molecules.
The boiling point demonstrates significantly more thermal stability, with experimental values consistently reported in the range of 215-216°C at standard atmospheric pressure (760 mmHg) [1] [8] [2]. Multiple independent sources confirm this boiling point range, including Sigma-Aldrich (215-216°C) [1], TCI Chemicals (222°C) [8], and ChemicalBook (215-216°C) [2]. The elevated boiling point relative to the melting point reflects stronger intermolecular associations in the liquid phase and the energy required to overcome these interactions during vaporization.
The substantial difference between melting and boiling points (approximately 212°C) indicates a broad liquid range, making the compound suitable for various synthetic applications requiring elevated temperatures. This thermal behavior is characteristic of aromatic halides, where the benzene ring provides structural stability and the halogen substituents contribute to intermolecular interactions through dipole-dipole forces.
The density of 3-chlorobenzyl chloride at 25°C is consistently reported as 1.27 g/mL across multiple authoritative sources [1] [8] [2]. This density value reflects the contribution of the two chlorine atoms to the overall molecular mass while maintaining a reasonable molecular volume. The density measurement provides important information for volumetric calculations in synthetic procedures and helps predict phase behavior in extraction processes.
The specific gravity (relative density) has been reported as 1.27 at 20°C relative to water at 20°C [8], confirming the compound's density under standard conditions. This value indicates that 3-chlorobenzyl chloride is significantly denser than water, facilitating separation processes based on density differences.
The refractive index represents another crucial physical property for compound identification and purity assessment. Experimental measurements have established the refractive index as 1.555-1.56 at 20°C using the sodium D-line (589 nm) [1] [8]. The narrow range reported by different suppliers (Sigma-Aldrich: n₂₀/D 1.555; TCI: 1.56) demonstrates good reproducibility of this measurement and provides a reliable parameter for quality control purposes.
The molar volume, calculated from density and molecular weight data, equals 126.8 mL/mol [4]. This parameter provides insight into the molecular packing efficiency and intermolecular spacing in the liquid phase.
Nuclear Magnetic Resonance spectroscopy provides detailed structural information for 3-chlorobenzyl chloride through both ¹H NMR and ¹³C NMR techniques. The compound's NMR characteristics have been documented in specialized databases including ChemicalBook and the AIST Spectral Database [9] [10].
In ¹H NMR spectroscopy, the compound exhibits characteristic signal patterns reflecting its aromatic and aliphatic proton environments. The aromatic protons typically appear in the range of 7.0-7.5 ppm, displaying complex multipicity patterns due to the substitution pattern on the benzene ring [11] [12]. The meta-substituted benzene ring creates a distinctive AB₂ system where the protons ortho and para to the chlorine substituent exhibit different chemical shifts due to the electronic effects of the chlorine atom [13].
The benzyl methylene group (-CH₂Cl) produces a characteristic singlet at approximately 4.6 ppm [11]. This downfield shift results from the deshielding effect of the chlorine atom directly bonded to the methylene carbon. The integration ratio between aromatic and aliphatic protons provides a 4:2 ratio, confirming the structural assignment.
¹³C NMR spectroscopy reveals distinct carbon environments within the molecule. The aromatic carbons appear in the characteristic range of 115-160 ppm, with the chlorine-substituted carbon typically appearing more downfield due to the electronegative chlorine substituent [12] [14]. The benzyl carbon (-CH₂Cl) resonates in the range of 40-50 ppm, significantly downfield from typical aliphatic carbons due to the α-chlorine substitution [12].
The carbon directly bonded to chlorine on the benzene ring experiences significant downfield shifting compared to unsubstituted aromatic carbons, typically appearing around 130-135 ppm. The remaining aromatic carbons display chemical shifts consistent with meta-disubstituted benzene derivatives, providing fingerprint information for structural confirmation.
Infrared spectroscopy provides valuable functional group identification and structural confirmation for 3-chlorobenzyl chloride. The IR spectrum exhibits characteristic absorption bands that reflect the compound's aromatic and halogenated nature [15] [16].
The aromatic C-H stretching vibrations appear in the region of 3000-3100 cm⁻¹, characteristic of sp² hybridized carbon-hydrogen bonds in aromatic systems [16] [17] [18]. These bands typically show medium to weak intensity and are not significantly affected by the chlorine substituents on the ring. Multiple bands in this region reflect the different aromatic hydrogen environments created by the meta-substitution pattern.
Corrosive;Irritant